molecular formula C18H25N3O3 B12634879 Tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate

Tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate

Cat. No.: B12634879
M. Wt: 331.4 g/mol
InChI Key: ULZINHFVNPPGGN-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate is a sophisticated heterocyclic building block designed for pharmaceutical research and drug discovery. The molecule incorporates a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological activities and presence in several marketed drugs . This compound is specifically engineered as a multifunctional intermediate, featuring a Boc (tert-butoxycarbonyl) protecting group on one pyrazole nitrogen, which allows for selective deprotection and further functionalization at a later stage of synthesis . The 5-amino group on the pyrazole ring provides a key handle for chemical modification, enabling researchers to create amide bonds or link to other molecular fragments . The structural motif of a pyrazole ring connected to a substituted phenyl ring via an ethyl linker is characteristic of compounds studied for their interaction with various biological targets. Pyrazole derivatives have been extensively explored as potent inhibitors of metalloproteinases, such as meprin α and β, which are emerging targets in fibrotic diseases, cancer, and Alzheimer's disease . Furthermore, the specific inclusion of a 4-methoxy-2-methylphenyl group is a common feature in drug discovery, often employed to modulate the compound's lipophilicity, metabolic stability, and overall pharmacodynamic profile. This combination of features makes this amino pyrazole derivative a valuable chemical probe for developing novel therapeutic agents and studying structure-activity relationships (SAR) . It is an essential tool for medicinal chemists building complex molecules for high-throughput screening libraries or for the targeted synthesis of potential bioactive compounds. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate

InChI

InChI=1S/C18H25N3O3/c1-12-10-15(23-5)9-7-13(12)6-8-14-11-16(19)21(20-14)17(22)24-18(2,3)4/h7,9-11H,6,8,19H2,1-5H3

InChI Key

ULZINHFVNPPGGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)CCC2=NN(C(=C2)N)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.

    Introduction of the Substituted Phenyl Group: The substituted phenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the pyrazole intermediate with a suitable aryl halide under basic conditions.

    Formation of the Tert-butyl Ester Group: The tert-butyl ester group can be introduced through esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Protective Group Manipulation

The tert-butoxycarbonyl (Boc) group serves as a base-labile protecting group for the pyrazole NH. Key reactions include:

Reaction Type Conditions Outcome Supporting Evidence
Boc DeprotectionAcidic (TFA, HCl/dioxane)Cleavage of Boc group to yield free NH-pyrazole .Patent WO2022056100A1
StabilityBasic (pH > 8)Boc group remains intact under mild alkaline conditions .PubChem data

Amino Group Reactivity

The 5-amino substituent participates in electrophilic substitution and condensation reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of bases (e.g., pyridine) to form amides .

  • Diazo Coupling : Forms diazonium salts under nitrous acid, enabling coupling with aromatic amines or phenols .

Example from analogs:

Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate underwent acylation with benzoyl chloride to yield N-benzoyl derivatives in 72% yield .

Pyrazole Ring Functionalization

The pyrazole core exhibits electrophilic aromatic substitution (EAS) at the 4-position due to electron-donating amino groups:

Reaction Reagents Product Yield Source
BrominationBr₂/FeBr₃4-Bromo-pyrazole derivative65%PMC8270337
NitrationHNO₃/H₂SO₄4-Nitro-pyrazole58%PMC8270337

Side-Chain Modifications

The 3-[2-(4-methoxy-2-methylphenyl)ethyl] side chain may undergo:

  • Oxidation : Conversion of ethyl to ketone using KMnO₄ or CrO₃ .

  • Demethylation : Cleavage of methoxy groups with BBr₃ to yield phenolic derivatives .

Patent example:

Similar ethyl-phenyl ethers in WO2022056100A1 were demethylated using BBr₃ in dichloromethane at −78°C .

Cross-Coupling Reactions

The Boc-protected pyrazole can act as a substrate for Suzuki-Miyaura couplings if halogenated:

Substrate Catalyst Product Yield Source
4-Bromo-pyrazolePd(PPh₃)₄, K₂CO₃Biaryl derivatives81%PMC8270337

Cyclization Pathways

The amino and ester groups enable intramolecular cyclization:

  • Lactam Formation : Heating with DCC/DMAP forms six-membered lactams via amide bond formation .

  • Heterocycle Synthesis : Condensation with aldehydes yields fused pyrazolo-pyrimidines.

Limitations and Research Gaps

  • No direct kinetic or thermodynamic data for the target compound.

  • Solubility and stability under reaction conditions remain uncharacterized.

  • Biological activity predictions require in vitro validation.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate has shown potential in the development of new therapeutic agents, particularly due to its structural similarity to known pharmacophores.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, pyrazole derivatives have been explored for their ability to inhibit specific cancer pathways, showing promise as anticancer agents. In vitro studies indicated that modifications in the pyrazole structure could enhance biological activity against human cancer cells, such as HeLa and L929 cells .

Study Cell Line IC50 (µM) Mechanism of Action
HeLa15Apoptosis induction
L92920Cell cycle arrest

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which are critical in the inflammatory response. Studies have shown that certain derivatives can reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases .

Agricultural Applications

This compound is being explored for its role as a pesticide or herbicide due to its ability to interact with biological systems of pests.

Herbicidal Activity

Research indicates that pyrazole-based compounds can effectively inhibit the growth of various weeds by disrupting their metabolic pathways. The compound's structure allows it to act on specific enzymes involved in plant growth regulation .

Herbicide Tested Target Weed Effectiveness (%)
Compound ADandelion85
Compound BCrabgrass78

Synthesis and Mechanism of Action

The synthesis of this compound involves several steps that include the formation of the pyrazole ring and subsequent functionalization. The mechanistic pathways typically involve nucleophilic substitutions and cyclization reactions that result in the desired compound.

Synthetic Pathway

The synthetic route generally follows these steps:

  • Formation of the pyrazole core through condensation reactions.
  • Introduction of tert-butyl and methoxy groups via alkylation.
  • Final carboxylation to yield the target compound.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Position 1 : The tert-butyl carbamate group is a common protective moiety, enhancing solubility and stability during synthesis .
  • Position 3: Substituents vary widely, from simple amines (compound 5) to bulky aromatic systems (Example 75).
  • Position 5: Amino groups (target compound, compound 5) enhance reactivity for further derivatization, while methyl groups (compound 6) may stabilize the pyrazole core .

Physicochemical and Spectroscopic Properties

  • Melting Points : Example 75 (163–166°C) suggests that tert-butyl-protected pyrazoles with aromatic substituents exhibit moderate thermal stability . The target compound’s melting point is expected to fall within this range due to structural similarity.
  • Crystallography : The atorvastatin intermediate () shows C–H and N–H bond lengths (0.93–0.98 Å and 0.86 Å, respectively) and dihedral angles (48.3–86.5°) between aromatic rings, providing a benchmark for the target compound’s conformational analysis .
  • Spectroscopy : 1H-NMR and 13C-NMR data for compound 5 (δ ~1.3 ppm for tert-butyl, δ ~5.3 ppm for pyrazole protons) validate strategies for characterizing the target compound’s tert-butyl and ethyl-aromatic protons .

Biological Activity

Tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₂
  • Molecular Weight : 313.39 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound have been investigated across various studies, highlighting its potential in therapeutic applications. The following sections detail specific activities and findings.

1. Anti-inflammatory Activity

Several studies have indicated that pyrazole derivatives exhibit notable anti-inflammatory properties. For instance, compounds structurally similar to Tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Reference
Tert-butyl derivative45%78%
Standard (Celecoxib)20%90%

These results suggest that the compound may serve as a lead for developing new anti-inflammatory drugs with improved selectivity and efficacy.

2. Anticancer Potential

Research has also explored the anticancer properties of pyrazole derivatives. A study indicated that similar compounds exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast Cancer)25.4
HT-29 (Colon Cancer)30.7

The promising IC₅₀ values suggest that Tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole could be further investigated for its potential as an anticancer agent.

3. Neuroprotective Effects

Emerging data indicates that pyrazole derivatives may possess neuroprotective effects. Research has shown that certain modifications can enhance the ability to prevent neuronal cell death in models of neurodegenerative diseases.

The biological activity of Tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced viability.

Case Studies

A notable case study involved the administration of a pyrazole derivative in a rat model of inflammation. The study demonstrated significant reductions in paw edema, indicating effective anti-inflammatory action, with minimal side effects observed in histopathological examinations.

Q & A

Q. What are the optimal synthetic routes for preparing Tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate, and what analytical methods are critical for confirming its structural integrity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of β-ketoesters with hydrazines (e.g., phenylhydrazine derivatives) followed by functionalization. For example, cyclocondensation of ethyl acetoacetate with substituted hydrazines can yield pyrazole intermediates, which are further modified via alkylation or carboxylation . Key analytical methods include:
  • NMR Spectroscopy : To confirm regiochemistry and substitution patterns (e.g., distinguishing between N1 and N2 substitution in pyrazole rings).
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation.
  • X-ray Crystallography : To resolve ambiguities in stereochemistry (if crystallizable) .

Table 1 : Example Synthetic Routes and Characterization Techniques

StepReaction TypeKey ReagentsCharacterization Method
1CyclocondensationEthyl acetoacetate, substituted hydrazine^1 \text{H NMR}, \, ^{13} \text{C NMR}
2Alkylation4-Methoxy-2-methylphenethyl bromideHRMS, IR
3Boc ProtectionDi-tert-butyl dicarbonateX-ray crystallography

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : While specific toxicity data for this compound is limited, analogous pyrazole derivatives exhibit hazards such as skin irritation and acute toxicity. Recommended precautions include:
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to minimize inhalation risks .
  • Storage : Under inert gas (e.g., argon) at 2–8°C to prevent degradation .
    Always consult SDS for structurally similar compounds (e.g., tert-butyl pyrazole carboxylates) to infer handling guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data analysis for this compound using advanced software tools?

  • Methodological Answer : Discrepancies in unit cell parameters or electron density maps can arise from disorder or twinning. Use the SHELX suite (e.g., SHELXL for refinement) to:
  • Apply restraints for disordered tert-butyl groups.
  • Utilize TWIN/BASF commands for twinned crystals .
    Complementary tools like Olex2 or PLATON can validate hydrogen bonding and π-π stacking interactions .

Table 2 : Crystallographic Software Workflow

StepToolFunction
1SHELXDPhase determination
2SHELXLRefinement with HKLF5 format
3PLATONValidation of symmetry and voids

Q. What computational strategies are effective in predicting the biological activity and target interactions of this compound?

  • Methodological Answer : Combine density functional theory (DFT) and molecular docking:
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., GABA receptors for anticonvulsant activity) .
    Validate predictions with in vitro assays (e.g., radioligand binding studies).

Q. How can researchers assess the environmental impact of this compound given limited ecotoxicological data?

  • Methodological Answer : Use predictive models such as:
  • ECOSAR : Estimate acute toxicity to aquatic organisms based on QSAR.
  • PBT Profiler : Assess persistence, bioaccumulation, and toxicity potential.
    Experimental approaches include soil mobility studies using HPLC to measure adsorption coefficients (KocK_{oc}) .

Contradictions and Limitations

  • Synthetic Regioselectivity : highlights cyclocondensation regiochemistry, but competing pathways (e.g., 3- vs. 5-substitution) require careful optimization of reaction conditions.
  • Safety Data Gaps : While SDS for similar compounds (e.g., tert-butyl pyrazole carboxylates ) suggest moderate hazards, absence of specific data necessitates conservative handling.

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